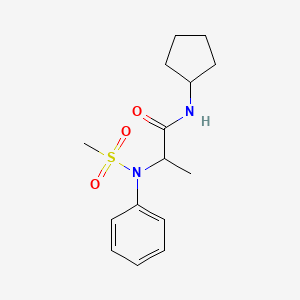![molecular formula C14H23ClN2O2 B3967812 2-[(dimethylamino)methyl]-4,5-dimethylphenyl dimethylcarbamate hydrochloride](/img/structure/B3967812.png)
2-[(dimethylamino)methyl]-4,5-dimethylphenyl dimethylcarbamate hydrochloride
説明
2-[(dimethylamino)methyl]-4,5-dimethylphenyl dimethylcarbamate hydrochloride is a chemical compound that has been extensively studied for its scientific research applications. It is commonly referred to as carbaryl, which is a broad-spectrum insecticide that is widely used in agriculture and public health. Carbaryl is known for its efficacy in controlling pests, but it also has potential applications in the biomedical field.
科学的研究の応用
Carbaryl has been extensively studied for its scientific research applications. It has been shown to have potential applications in the biomedical field, including as an acetylcholinesterase inhibitor. Acetylcholinesterase is an enzyme that breaks down the neurotransmitter acetylcholine, and carbaryl has been shown to inhibit this enzyme, leading to increased levels of acetylcholine in the brain. This has potential implications for the treatment of Alzheimer's disease and other neurological disorders.
Carbaryl has also been studied for its potential as a cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has potential as a chemotherapeutic agent. Additionally, carbaryl has been shown to have anti-inflammatory properties, and has potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.
作用機序
Carbaryl works by inhibiting the activity of acetylcholinesterase, which leads to an accumulation of acetylcholine in the synaptic cleft. This results in overstimulation of the nervous system, leading to symptoms such as muscle twitching, convulsions, and respiratory failure. The mechanism of action of carbaryl is well understood, and has been extensively studied in both in vitro and in vivo models.
Biochemical and Physiological Effects
Carbaryl has a number of biochemical and physiological effects. It has been shown to inhibit acetylcholinesterase activity, leading to an increase in acetylcholine levels in the brain. This can lead to symptoms such as muscle twitching, convulsions, and respiratory failure. Additionally, carbaryl has been shown to have anti-inflammatory properties, and has potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.
実験室実験の利点と制限
Carbaryl has a number of advantages and limitations for lab experiments. One advantage is that it is a well-established compound that is commercially available, making it easy to obtain for research purposes. Additionally, carbaryl has a well-understood mechanism of action, which makes it a useful tool for studying the nervous system and acetylcholine signaling.
One limitation of carbaryl is that it is a potent neurotoxin, and can be dangerous if not handled properly. Additionally, carbaryl has been shown to have potential carcinogenic properties, which may limit its use in certain types of research.
将来の方向性
There are a number of future directions for research on carbaryl. One area of interest is its potential as a treatment for Alzheimer's disease and other neurological disorders. Additionally, carbaryl has potential applications in the treatment of cancer and inflammatory diseases. Further research is needed to fully understand the mechanisms of action of carbaryl, and to explore its potential applications in these areas.
Conclusion
In conclusion, 2-[(dimethylamino)methyl]-4,5-dimethylphenyl dimethylcarbamate hydrochloride, also known as carbaryl, is a chemical compound that has potential applications in the biomedical field. It has been extensively studied for its scientific research applications, and has been shown to have potential as an acetylcholinesterase inhibitor, a cancer treatment, and an anti-inflammatory agent. While carbaryl has a number of advantages for research purposes, it is important to handle it with care due to its neurotoxic and potentially carcinogenic properties. Further research is needed to fully understand the potential applications of carbaryl in the biomedical field.
特性
IUPAC Name |
[2-[(dimethylamino)methyl]-4,5-dimethylphenyl] N,N-dimethylcarbamate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2.ClH/c1-10-7-12(9-15(3)4)13(8-11(10)2)18-14(17)16(5)6;/h7-8H,9H2,1-6H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLBKRXIVDIDBAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)OC(=O)N(C)C)CN(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-{1-[4-(methylthio)benzyl]-4-piperidinyl}-1-piperazinyl)ethanol ethanedioate (salt)](/img/structure/B3967739.png)
![N-(2-chlorobenzyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B3967743.png)
![1-benzyl-4-[1-(3-nitrobenzyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3967750.png)
![4-[1-(1,3-benzodioxol-5-ylmethyl)-4-piperidinyl]-2,6-dimethylmorpholine oxalate](/img/structure/B3967757.png)

![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3967784.png)
![2,6-dimethyl-4-[1-(3-methylbenzyl)-4-piperidinyl]morpholine oxalate](/img/structure/B3967794.png)


![1-[(5-bromo-3-pyridinyl)carbonyl]-4-(4-nitrophenyl)piperazine](/img/structure/B3967816.png)
![N~2~-[3-(4-ethoxyphenyl)-3-oxopropyl]asparagine](/img/structure/B3967828.png)
![2-(4-methoxyphenoxy)-N-methyl-N-[2-(2-pyridinyl)ethyl]acetamide hydrochloride](/img/structure/B3967837.png)
![[4-(2-bromophenyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl]methylene diacetate](/img/structure/B3967843.png)
![4-{1-[3-(benzyloxy)-4-methoxybenzyl]-4-piperidinyl}-2,6-dimethylmorpholine oxalate](/img/structure/B3967852.png)